![molecular formula C11H16N2O4 B1479345 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097950-04-2](/img/structure/B1479345.png)
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Overview
Description
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid, commonly referred to as 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl propanoic acid or EDPP, is a naturally occurring organic acid found in several organisms, including humans. It is an important intermediate in the synthesis of a variety of pharmaceuticals and chemicals. EDPP is also known to have a variety of biochemical and physiological effects, which make it an important target for scientific research.
Scientific Research Applications
1. Heterocyclic Compound Synthesis
The compound is involved in the synthesis of complex heterocyclic structures. For instance, Dmitriev, Silaichev, and Maslivets (2015) detailed the synthesis of substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates through three-component spiro heterocyclization, highlighting its utility in creating novel molecular architectures (Dmitriev, Silaichev, & Maslivets, 2015).
2. Photophysical Properties and Organic Electronics
The compound is instrumental in developing organic optoelectronic materials due to its photophysical properties. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, noting the potential application of these compounds in organic electronics and biological systems, attributed to their enhanced water solubility and photophysical characteristics (Zhang et al., 2014).
3. Electron Transport and Solar Cell Efficiency
In the realm of solar energy, the compound contributes to improving polymer solar cells' efficiency. Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole for use as an electron transport layer in inverted polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).
4. Synthesis of Pyrrole Derivatives
The compound also finds application in synthesizing various pyrrole derivatives, a crucial component in many pharmaceuticals and high-tech materials. Dawadi and Lugtenburg (2011) highlighted the synthesis of pyrrole derivatives from commercially available materials, offering a pathway to a vast library of compounds essential in different industrial and research fields (Dawadi & Lugtenburg, 2011).
properties
IUPAC Name |
2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-13-9(14)7-4-12(6(2)11(16)17)5-8(7)10(13)15/h6-8H,3-5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZVTJVJVHTTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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